左旋葡糖烯酮

描述

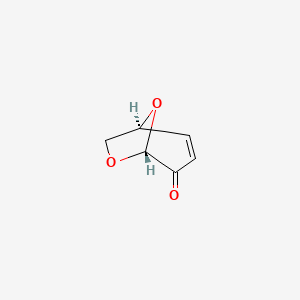

左旋葡萄糖烯酮是一种有机化合物,化学式为C₆H₆O₃。它是一种淡黄色的液体,是一种不饱和的双环酮-二醚,由左旋葡萄糖苷失去两个水分子形成。 这种化合物因其作为生物燃料和生物原料的潜力而受到极大关注 .

科学研究应用

作用机制

左旋葡萄糖烯酮通过多种分子途径发挥其作用。 主要机制涉及左旋葡萄糖苷催化脱水生成左旋葡萄糖烯酮,该过程由极性非质子溶剂和酸催化剂的存在促进 . 该化合物的独特结构使其能够参与多种化学反应,使其成为一种通用的平台分子 .

类似化合物:

左旋葡萄糖苷: 纤维素热解过程中形成的无水糖.

二氢左旋葡萄糖烯酮 (Cyrene): 由左旋葡萄糖烯酮氢化生成的生物质衍生溶剂.

5-羟甲基糠醛 (HMF): 由糖脱水形成的化合物,用作平台化学品.

左旋葡萄糖烯酮的独特性: 左旋葡萄糖烯酮因其在化学合成中的高反应性和多功能性而脱颖而出。 它能够进行多种反应,包括氧化、还原、取代和环加成,使其成为各个研究和工业领域中宝贵的化合物 .

生化分析

Biochemical Properties

Levoglucosenone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, in the conversion process to 5-hydroxymethylfurfural, levoglucosenone interacts with oxalic acid as a catalyst, significantly enhancing its conversion . The nature of these interactions often involves catalytic processes that increase the yield and selectivity of the desired products.

Cellular Effects

Levoglucosenone influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the production of bio-oils, levoglucosenone’s interaction with cellulose-derived compounds can lead to changes in cellular metabolism, promoting the formation of high-value chemicals . These effects are crucial for understanding how levoglucosenone can be utilized in biotechnological applications.

Molecular Mechanism

The mechanism of action of levoglucosenone at the molecular level involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, in the catalytic conversion process, levoglucosenone binds with specific catalysts, facilitating the transformation into other valuable chemicals . These interactions often result in changes in gene expression, further influencing the biochemical pathways involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levoglucosenone change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that levoglucosenone remains stable under specific conditions, allowing for prolonged biochemical reactions . Its degradation products can also impact cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of levoglucosenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting the production of bio-renewable chemicals. At higher doses, levoglucosenone can exhibit toxic or adverse effects . Understanding these threshold effects is essential for optimizing its use in various applications.

Metabolic Pathways

Levoglucosenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, in the production of 5-hydroxymethylfurfural, levoglucosenone undergoes catalytic conversion, involving multiple enzymatic steps . These interactions can affect metabolic flux and metabolite levels, highlighting the importance of levoglucosenone in metabolic engineering.

Transport and Distribution

Within cells and tissues, levoglucosenone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the use of levoglucosenone in biotechnological applications.

Subcellular Localization

Levoglucosenone’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with other biomolecules, further affecting its biochemical properties and cellular effects.

准备方法

合成路线和反应条件: 左旋葡萄糖烯酮主要通过碳水化合物,尤其是纤维素的热解获得。 该过程涉及在170°C以上用硫酸和各种添加剂加热纤维素 . 使用极性非质子溶剂如四氢呋喃 (THF)、γ-戊内酯和环丁砜已被发现通过导致纤维素溶胀和抑制向左旋葡萄糖苷的再聚合来提高热解产率 .

工业生产方法: 左旋葡萄糖烯酮的工业生产涉及酸浸渍纤维素的快速热解。 酸的浸渍降低了活化能并降低了反应温度,显着提高了左旋葡萄糖烯酮的产率 . 此外,微晶纤维素的微波照射也可用于生产左旋葡萄糖烯酮 .

化学反应分析

反应类型: 左旋葡萄糖烯酮经历各种化学反应,包括:

取代: 与重氮化合物反应生成吡唑啉.

环加成: 与二烯进行狄尔斯-阿尔德反应.

常用试剂和条件:

氧化: MnO₂ 作为氧化剂。

还原: 低温 (40°C) 下的氧化铝上的钯 (Pd/Al₂O₃) 催化剂用于选择性氢化.

取代: 用于与重氮化合物反应的重氮乙酸甲酯.

主要产物:

氧化: 烯丙醇。

还原: 二氢左旋葡萄糖烯酮 (Cyrene)。

取代: 吡唑啉。

环加成: 双环烯酮和乙烯基醚。

相似化合物的比较

Levoglucosan: An anhydrous sugar formed during the pyrolysis of cellulose.

Dihydrolevoglucosenone (Cyrene): A biomass-derived solvent produced by the hydrogenation of levoglucosenone.

5-Hydroxymethylfurfural (HMF): A compound formed from the dehydration of sugars and used as a platform chemical.

Uniqueness of Levoglucosenone: Levoglucosenone stands out due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions, including oxidation, reduction, substitution, and cycloaddition, makes it a valuable compound in various fields of research and industry .

属性

IUPAC Name |

(1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITOXZPZGPXYHY-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(=O)C(O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=CC(=O)[C@H](O1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37112-31-5 | |

| Record name | Levoglucosenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37112-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Anhydro-3,4-dideoxyhex-3-enopyran-2-ulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037112315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOGLUCOSENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7N23SN1LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

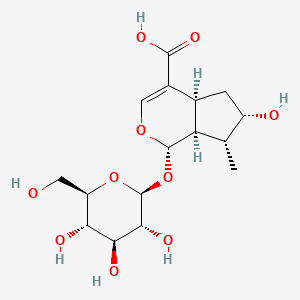

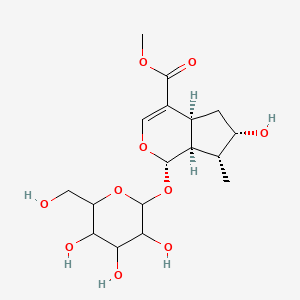

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of levoglucosenone?

A1: Levoglucosenone has the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol. []

Q2: Is there any spectroscopic data available for levoglucosenone?

A2: Yes, researchers frequently utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and X-ray crystallography to elucidate the structures of levoglucosenone derivatives and confirm stereochemical assignments. [, , ]

Q3: Is levoglucosenone stable in aqueous solutions?

A3: Levoglucosenone exhibits degradation in aqueous solutions, with the degradation rate being influenced by factors such as solvent, pH, and temperature. It's crucial to analyze both levoglucosenone standard solutions and samples promptly after preparation. A primary degradation product identified is furfural. []

Q4: How is levoglucosenone produced from cellulose?

A4: Levoglucosenone can be produced through the catalytic fast pyrolysis of cellulose. Various catalysts have been investigated, including sulfated titania [] and phosphoric acid. [, , ] The yield of levoglucosenone is influenced by factors such as pyrolysis temperature, catalyst type, and cellulose-to-catalyst ratio.

Q5: Can ionic liquids be used to improve the yield of levoglucosenone during cellulose pyrolysis?

A5: Yes, specific ionic liquids, particularly those with sulfonate anions, have demonstrated significant catalytic activity in cellulose pyrolysis, leading to enhanced yields of levoglucosenone and allowing for the recovery and reuse of the ionic liquid. [, ]

Q6: Are there alternative methods for producing levoglucosenone from cellulose besides pyrolysis?

A6: Yes, plasma electrolysis has emerged as a promising low-energy method for producing levoglucosenone from cellulose in polar aprotic solvents. This method, employing high-voltage alternating current, enables complete cellulose liquefaction without external heating, leading to high levoglucosenone yields with reduced energy consumption compared to conventional methods. [, ]

Q7: What are some notable applications of levoglucosenone in organic synthesis?

A7: Levoglucosenone serves as a valuable chiral starting material for synthesizing various compounds, including: * Carbohydrate-based molecules: It has been employed in the synthesis of unnatural (1→6)-polysaccharides, showcasing potential in materials science. [] * Bio-based solvents: Derivatives like Cyrene and its ketal variants (dioxolane Cygnet, dioxane Cygnet, and dioxepane Cygnet) have been synthesized and explored as green alternatives for polyester synthesis and processing. [] * Chiral auxiliaries: A new family of chiral auxiliaries derived from levoglucosenone has shown promise in facilitating diastereoselective Diels-Alder reactions, enabling the synthesis of complex molecules. [] * Thiosemicarbazones: Levoglucosenone-derived thiosemicarbazones have demonstrated promising antimycobacterial activity, highlighting their potential as leads for developing novel antituberculosis agents. []

Q8: Can levoglucosenone be used to synthesize other important building blocks?

A8: Absolutely! Levoglucosenone can be transformed into isolevoglucosenone, its regioisomer, which also holds potential as a chiral building block. [] This conversion can be achieved using Wharton rearrangement chemistry or through lipase-mediated kinetic resolution. [, ]

Q9: How does the structure of levoglucosenone contribute to its synthetic utility?

A9: Levoglucosenone's rigid bicyclic framework, with its differentiated enone faces due to the 1,6-anhydro bridge, enables high levels of regio- and stereocontrol in various reactions, including Diels-Alder reactions [, ], 1,3-dipolar cycloadditions [], and Michael additions. [, , ]

Q10: What types of reactions can be performed with levoglucosenone?

A10: Levoglucosenone is highly versatile, readily undergoing a range of reactions including: * Michael additions: Both base-catalyzed and electrochemically promoted Michael additions have been successfully applied to levoglucosenone, allowing the introduction of various functionalities. [, ] * Diels-Alder reactions: Levoglucosenone acts as a potent dienophile in Diels-Alder reactions, offering a route to complex polycyclic structures. [, ] * Aziridination: Stereoselective aziridination of levoglucosenone is achievable, leading to the formation of unique 6,8-dioxabicyclo[3.2.1]oct-3-enes, valuable as sp3-rich chiral scaffolds in drug discovery. [] * Ring-opening reactions: The anhydro bridge in levoglucosenone can undergo ring-opening, providing opportunities for further structural elaboration. []

Q11: Has levoglucosenone been investigated for any biological activity?

A11: Yes, research has explored the biological activity of levoglucosenone derivatives. For instance, medium and large lactones synthesized from levoglucosenone have undergone in vitro antifungal, antimicrobial, and antitumor activity screening. [] Some derivatives have displayed moderate fungistatic activity against plant pathogens and weak cytotoxic properties against cancer cell lines. []

Q12: Are there any environmental considerations related to levoglucosenone?

A12: While levoglucosenone itself is considered a valuable renewable building block, its production from biomass, particularly the pyrolysis of treated wood, requires careful consideration regarding the potential release of harmful byproducts. For example, pyrolysis of chromated copper arsenate (CCA)-treated wood, while a potential source of levoglucosenone, necessitates careful management due to the presence of toxic metals. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)

![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)

![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)